1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-adb-pinaca, (S)- involves the reaction of 5-fluoropentylindazole with methyl 3,3-dimethylbutanoate in the presence of a suitable base and solvent . The reaction typically proceeds under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 5-Fluoro-adb-pinaca, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-adb-pinaca, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
5-Fluoro-adb-pinaca, (S)- has several scientific research applications:
Mechanism of Action
5-Fluoro-adb-pinaca, (S)- exerts its effects by binding to the cannabinoid CB1 and CB2 receptors with high affinity . This binding activates the receptors, leading to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These actions result in the psychoactive and physiological effects associated with synthetic cannabinoids .
Comparison with Similar Compounds
Similar Compounds
ADB-PINACA: A non-fluorinated analog with similar receptor affinity.
5F-ADB: Another fluorinated analog with a similar structure but different metabolic profile.
5F-AMB: A related compound with a different indazole core structure.
Uniqueness
5-Fluoro-adb-pinaca, (S)- is unique due to its specific fluorine substitution, which enhances its binding affinity and potency at cannabinoid receptors compared to non-fluorinated analogs . This fluorine substitution also affects its metabolic stability and pharmacokinetic properties .
Properties
CAS No. |
1801338-21-5 |
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Molecular Formula |
C19H27FN4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)/t16-/m1/s1 |
InChI Key |
SOYDDJYBRCNNIT-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Origin of Product |
United States |
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